![molecular formula C11H7F2NO3 B7466922 (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, commonly known as DFP-10825, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling and glucose metabolism.
Mécanisme D'action
DFP-10825 is a potent and selective inhibitor of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, which is a negative regulator of insulin signaling. (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid dephosphorylates the insulin receptor and downstream signaling molecules, leading to reduced insulin sensitivity and glucose uptake. By inhibiting (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, DFP-10825 enhances insulin signaling and glucose metabolism, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also enhances glucose uptake in skeletal muscle and adipose tissue, leading to improved glycemic control. DFP-10825 has been shown to reduce body weight and improve lipid metabolism in obese mice. It has also been shown to improve liver function and reduce inflammation in animal models of non-alcoholic fatty liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 is a potent and selective inhibitor of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid, making it a valuable tool for studying the role of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid in insulin signaling and glucose metabolism. However, it is important to note that (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid is involved in multiple signaling pathways, and its inhibition may have off-target effects. Additionally, the synthesis of DFP-10825 is complex and requires specialized equipment and expertise.
Orientations Futures
Future research on DFP-10825 could focus on its potential therapeutic benefits in the treatment of metabolic disorders such as type 2 diabetes and obesity. It could also investigate its effects on other signaling pathways and its potential off-target effects. Further studies could also explore alternative synthesis methods for DFP-10825 to improve its efficiency and reduce its cost.
Méthodes De Synthèse
DFP-10825 is synthesized through a multi-step process involving several chemical reactions. The starting material is 2-(difluoromethoxy)benzoic acid, which is converted into 2-(difluoromethoxy)benzoyl chloride through the reaction with thionyl chloride. The resulting compound is then reacted with the amino acid L-homophenylalanine to form a dipeptide, which is subsequently cyclized to form DFP-10825.
Applications De Recherche Scientifique
DFP-10825 has been extensively used in scientific research to study the role of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid in insulin signaling and glucose metabolism. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. DFP-10825 has also been used to investigate the potential therapeutic benefits of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid inhibition in the treatment of metabolic disorders such as type 2 diabetes and obesity.
Propriétés
IUPAC Name |
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-9-4-2-1-3-7(9)5-8(6-14)10(15)16/h1-5,11H,(H,15,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYLJWZYVASSER-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)

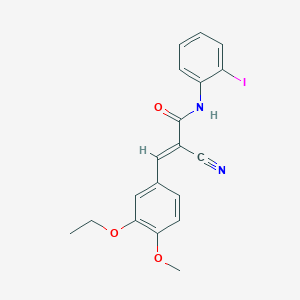
![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466851.png)
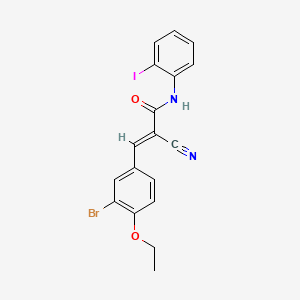
![Phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7466859.png)
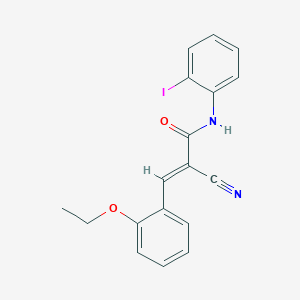


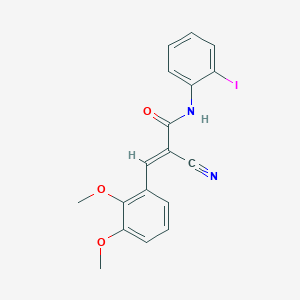
![3-(2-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7466937.png)

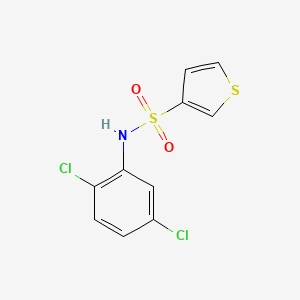
![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)